molecular formula C16H13NO3 B13725780 3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole

3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole

Cat. No.: B13725780
M. Wt: 267.28 g/mol
InChI Key: XARQPTRNKNNUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxyisoxazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole can be achieved through several synthetic routes. One common method involves the reaction of 3-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. This oxime is then cyclized to the isoxazole ring using an oxidizing agent like iodine or bromine under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Benzyloxy)phenyl]-5-hydroxyisoxazole
  • 3-[3-(Benzyloxy)phenyl]-5-aminoisoxazole
  • 3-[3-(Benzyloxy)phenyl]-5-oxo-isoxazole

Uniqueness

3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and selectivity in its interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

3-(3-phenylmethoxyphenyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C16H13NO3/c18-16-10-15(17-20-16)13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2

InChI Key

XARQPTRNKNNUMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=O)ON3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.